molecular formula C12H13NO4S B14527642 Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate CAS No. 62393-20-8

Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate

Cat. No.: B14527642
CAS No.: 62393-20-8
M. Wt: 267.30 g/mol
InChI Key: VHPVDIITZWPFOS-UHFFFAOYSA-N
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Description

Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid and contains functional groups such as an ester, an amide, and a thioester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate typically involves the following steps:

    Acetylation: The starting material, 4-aminobenzoic acid, is acetylated using acetic anhydride to form 4-acetamidobenzoic acid.

    Thioester Formation: The 4-acetamidobenzoic acid is then reacted with thioacetic acid to introduce the acetylsulfanyl group, forming 4-[2-(acetylsulfanyl)acetamido]benzoic acid.

    Esterification: Finally, the carboxylic acid group of 4-[2-(acetylsulfanyl)acetamido]benzoic acid is esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Nitro, halo, and sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The amide and ester groups may also play a role in binding to biological targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-2-methoxybenzoate
  • Methyl 4-acetamido-2-hydroxybenzoate
  • Methyl 4-acetamido-2-ethoxybenzoate

Uniqueness

Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this functional group, making it a valuable compound for specific research applications.

Properties

CAS No.

62393-20-8

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

IUPAC Name

methyl 4-[(2-acetylsulfanylacetyl)amino]benzoate

InChI

InChI=1S/C12H13NO4S/c1-8(14)18-7-11(15)13-10-5-3-9(4-6-10)12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15)

InChI Key

VHPVDIITZWPFOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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